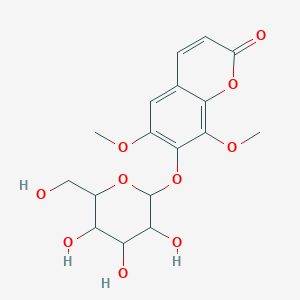

Éleuthéroside B1

Vue d'ensemble

Description

Applications De Recherche Scientifique

Eleutheroside B1 has a wide range of scientific research applications:

Mécanisme D'action

Eleutheroside B1 is a coumarin compound derived from the Chinese herb Acanthopanax senticosus (AS) and has been reported to possess various medicinal properties .

Target of Action

Eleutheroside B1 primarily targets the POLR2A and N-glycosylation . POLR2A encodes the largest subunit of RNA polymerase II, which is essential for viral gene production . N-glycosylation is a critical process in protein folding and stability .

Mode of Action

Eleutheroside B1 mediates its anti-influenza activity through its interaction with POLR2A and N-glycosylation . It inhibits the late sodium current (INaL), transient sodium current (INaT), and sea anemone toxin II (ATX II)-increased INaL . This inhibition leads to a decrease in intracellular calcium concentration, which is crucial for various cellular processes .

Biochemical Pathways

Eleutheroside B1 affects several biochemical pathways. It impacts N-glycan biosynthesis, the chemokine signaling pathway, and cytokine-cytokine receptor interaction . It also regulates the mTOR signaling pathway, purine metabolism, caffeine metabolism, and glycerophospholipid metabolism .

Pharmacokinetics

It is known that the compound is extracted from the herb acanthopanax senticosus (as) and is used in traditional chinese medicine . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Eleutheroside B1 exhibits antiviral and anti-inflammatory activities against influenza A virus . It suppresses atrial fibrillation induced by sea anemone toxin II in rabbit hearts . It also reduces the mRNA expression of various chemokine genes and the influenza virus nucleoprotein (NP) gene .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Eleutheroside B1 interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit antiviral and anti-inflammatory activities against influenza A virus . The compound’s biochemical reactions involve interactions with RNA polymerase II subunit A (POLR2A) and mannosidase α class II member 1 (MAN2A1) .

Cellular Effects

Eleutheroside B1 has significant effects on various types of cells and cellular processes. It has been shown to reduce body mass index (BMI) and improve blood glucose and lipid profiles in diabetic zebrafish . It also upregulates GLUT4 protein expression and ameliorates liver injury caused by diabetes . In influenza A virus-infected lung epithelial cells, it exhibits antiviral and anti-inflammatory activities .

Molecular Mechanism

Eleutheroside B1 exerts its effects at the molecular level through various mechanisms. It mediates its anti-influenza activity through POLR2A and N-glycosylation . It also downregulates the expression of host genes (MAN2A2, POLR2A) and viral genes (PA, PB1, PB2, HA) following treatment .

Temporal Effects in Laboratory Settings

The effects of Eleutheroside B1 change over time in laboratory settings. For instance, in a study involving diabetic zebrafish, all Eleutheroside B1 treatment groups showed significantly reduced BMI and improved blood glucose and lipid profiles over a 30-day period .

Dosage Effects in Animal Models

The effects of Eleutheroside B1 vary with different dosages in animal models. In diabetic zebrafish, treatment groups with different dosages of Eleutheroside B1 (50, 100, and 150 μg∙mL −1) all showed significantly reduced BMI and improved blood glucose and lipid profiles .

Metabolic Pathways

Eleutheroside B1 is involved in various metabolic pathways. Metabolomics studies have shown that it causes changes in the metabolic profile of diabetic zebrafish, related to the regulation of purine metabolism, cytochrome P450, caffeine metabolism, arginine and proline metabolism, the mTOR signalling pathway, insulin resistance, and glycerophospholipid metabolism .

Transport and Distribution

It is known that it can be absorbed and distributed in the body to exert its therapeutic effects .

Subcellular Localization

Given its wide range of biological activities, it is likely that it interacts with multiple cellular compartments and organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'éléuthéroside B1 peut être synthétisé par glycosylation de l'isofraxidine avec du glucose. La réaction implique généralement l'utilisation d'un donneur de glycosyle et d'un catalyseur acide sous des conditions de température et de pression contrôlées .

Méthodes de production industrielle : La production industrielle d'éléuthéroside B1 implique principalement l'extraction des racines d'Eleutherococcus senticosus. Le processus d'extraction comprend :

Récolte : Recueillir les racines de la plante.

Séchage et broyage : Sécher les racines et les broyer en une poudre fine.

Extraction : Utiliser des solvants tels que l'éthanol ou le méthanol pour extraire les composés actifs.

Purification : Purifier l'extrait en utilisant des techniques telles que la chromatographie liquide pour isoler l'éléuthéroside B1.

Analyse Des Réactions Chimiques

Types de réactions : L'éléuthéroside B1 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'éléuthéroside B1, qui peuvent présenter des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

L'éléuthéroside B1 a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'éléuthéroside B1 exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies métaboliques :

Activité antivirale : Il exerce son activité anti-influenza par l'inhibition de la sous-unité A de l'ARN polymérase II (POLR2A) et de la N-glycosylation.

Activité anti-inflammatoire : Il régule les interactions cytokine-récepteur des cytokines et module la réponse immunitaire.

Régulation métabolique : Il influence la voie de signalisation mTOR, le métabolisme des purines et le métabolisme des glycérophospholipides, contribuant à ses effets hypoglycémiques.

Comparaison Avec Des Composés Similaires

L'éléuthéroside B1 est unique parmi les composés similaires en raison de sa structure glycosidique spécifique et de ses propriétés pharmacologiques. Les composés similaires comprennent :

Éleuthéroside B (Syringine) : Un glycosylé de phénylpropanoïde possédant des propriétés adaptogènes et antidiabétiques.

Éleuthéroside E (Syringaresinol-di-O-β-D-glucoside) : Un glycosylé de lignane connu pour ses effets anticancéreux et adaptogènes.

Éleuthéroside D : Un isomère de l'éléuthéroside E avec des activités biologiques similaires.

L'éléuthéroside B1 se démarque par sa structure de glycosylé de coumarine, qui lui confère des propriétés antivirales et anti-inflammatoires uniques.

Propriétés

IUPAC Name |

6,8-dimethoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUQEFGEUOOPGY-FMKPUTLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316838 | |

| Record name | Eleutheroside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16845-16-2 | |

| Record name | Eleutheroside B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16845-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutheroside B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016845162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutheroside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZA7PP6D4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

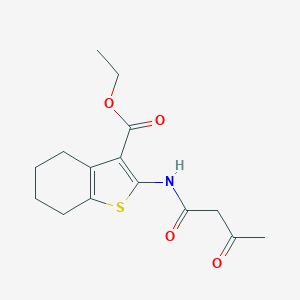

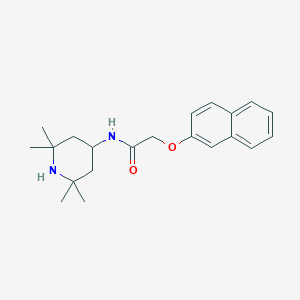

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Eleutheroside B1 against influenza A virus?

A1: Research suggests that Eleutheroside B1 exerts its antiviral activity against influenza A virus by targeting RNA polymerase II subunit A (POLR2A) [, ]. POLR2A is the largest subunit of RNA polymerase II, an enzyme essential for viral gene transcription. By inhibiting POLR2A, Eleutheroside B1 disrupts the production of viral genes, effectively suppressing viral replication []. Additionally, Eleutheroside B1 has been shown to downregulate the expression of viral genes PA, PB1, PB2, and HA, further contributing to its antiviral effects [].

Q2: Besides POLR2A, what other targets are potentially involved in the antiviral and anti-inflammatory effects of Eleutheroside B1?

A2: Studies indicate that Eleutheroside B1 might also influence N-glycan biosynthesis, a process crucial for viral replication and infectivity []. It potentially interacts with mannosidase α class II member 1 (MAN2A1), an enzyme involved in N-glycan processing []. Furthermore, Eleutheroside B1 appears to modulate the chemokine signaling pathway and cytokine-cytokine receptor interactions, contributing to its anti-inflammatory properties [, ].

Q3: How does Eleutheroside B1 affect the expression of POLR2A?

A3: Research suggests that Eleutheroside B1 may modify the DNA methylation status of the POLR2A gene []. Specifically, treatment with Eleutheroside B1 was found to increase the average proportion of methylated CpG sites within a specific region (-222-72 bp) of the POLR2A promoter []. This alteration in DNA methylation could potentially explain the downregulation of POLR2A expression observed upon Eleutheroside B1 treatment [].

Q4: Has Eleutheroside B1 demonstrated any effects on non-coding RNAs during influenza A virus infection?

A4: Yes, studies employing high-throughput RNA sequencing revealed that Eleutheroside B1 treatment alters the expression of several non-coding RNAs (ncRNAs) in influenza A virus-infected cells []. Notably, Nuclear Paraspeckle Assembly Transcript 1 (NEAT1), a lncRNA, exhibited differential expression between infected cells treated with Eleutheroside B1 and those without treatment []. These findings suggest a potential role of ncRNAs in mediating the antiviral and anti-inflammatory effects of Eleutheroside B1 [].

Q5: What is the impact of Eleutheroside B1 on protein profiles during influenza A virus infection?

A5: Isobaric tags for relative and absolute quantification (iTRAQ) assays revealed that Eleutheroside B1 treatment downregulates L antigen family member 3 (LAGE3) protein expression in influenza A virus-infected cells []. LAGE3 is essential for tRNA processing, tRNA metabolic processes, and ncRNA processing []. This downregulation suggests that Eleutheroside B1 might interfere with viral protein synthesis and processing, contributing to its antiviral effects [].

Q6: Beyond influenza, has Eleutheroside B1 shown potential in treating other conditions?

A6: Emerging research suggests that Eleutheroside B1 might hold therapeutic potential for major depressive disorder (MDD) []. Studies indicate that it may regulate the metabolism of excitatory amino acids and carbohydrates, potentially impacting mood and behavior []. Additionally, Eleutheroside B1 appears to influence the expression of enzymes like DAO, MAOA, MAOB, GAA, HK1, and PYGM, which are implicated in MDD pathogenesis [].

Q7: What is the source of Eleutheroside B1?

A7: Eleutheroside B1 is a coumarin compound primarily extracted from Herba Sarcandrae, the dried whole plant of Sarcandra glabra [, ]. It has also been isolated from other plant sources, including Acanthopanax senticosus (also known as Siberian ginseng) [, , ].

Q8: Have any studies investigated the structure-activity relationship (SAR) of Eleutheroside B1?

A8: While specific SAR studies on Eleutheroside B1 are limited within the provided research, investigations into the chemical constituents of Sarcandra glabra and Acanthopanax senticosus have identified several structurally related compounds [, , , , , , ]. Further research is needed to understand how modifications to the Eleutheroside B1 structure might impact its activity, potency, and selectivity.

Q9: Are there any known analytical methods for detecting and quantifying Eleutheroside B1?

A9: Researchers have employed various analytical techniques to isolate, identify, and quantify Eleutheroside B1. These include:

- Chromatographic techniques: Column chromatography [, , , , ], including silica gel column chromatography, is commonly used for separation and purification.

- Spectroscopic methods: Structure elucidation relies on spectroscopic analyses, such as 1D- and 2D-NMR and HR-ESI-MS [, , , ].

- UPLC-MS/MS: This technique has been used to analyze the absorption and metabolism of Eleutheroside B1 in biological samples [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B242244.png)

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)

![{[9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL]SULFANYL}(PHENYL)METHANONE](/img/structure/B242271.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)

![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)